molecular formula C21H26N4O4 B2861393 7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-N-phenethyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide CAS No. 1021059-33-5

7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-N-phenethyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide

Cat. No.: B2861393
CAS No.: 1021059-33-5
M. Wt: 398.463
InChI Key: LCINNFRDRATDNF-UHFFFAOYSA-N
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Description

7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-N-phenethyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C21H26N4O4 and its molecular weight is 398.463. The purity is usually 95%.
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Biological Activity

Introduction

7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-N-phenethyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide (CAS Number: 1021059-33-5) is a synthetic compound with potential therapeutic applications. Its unique structure features fused pyrrole and pyrimidine rings, which are known to contribute to various biological activities. This article reviews the biological activity of this compound based on available research findings.

PropertyValue
Molecular FormulaC21H26N4O4
Molecular Weight398.5 g/mol
StructurePyrrolo[2,3-d]pyrimidine
CAS Number1021059-33-5

Anticancer Activity

Research indicates that compounds similar to 7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-N-phenethyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine have shown promising anticancer properties. A study involving various synthesized tetrazolopyrimidine derivatives demonstrated significant cytotoxic effects against several human cancer cell lines including HCT-116 (colon cancer), MCF-7 (breast cancer), and A549 (lung cancer) using the MTT assay method. Notably:

  • Cytotoxicity Results : Compounds were compared against standard chemotherapy agents like doxorubicin and 5-fluorouracil.
    • HCT-116 : Certain derivatives exhibited higher potency than doxorubicin.
    • MCF-7 : Some compounds displayed comparable efficacy to standard treatments.
    • A549 : Specific derivatives showed promising results against lung cancer cells .

The biological activity of this compound may be attributed to its ability to interfere with cellular signaling pathways associated with cancer cell proliferation and survival. The presence of the pyrimidine core is known for its role in inhibiting enzymes involved in nucleic acid synthesis and cell cycle regulation.

Structure–Activity Relationship (SAR)

The structure–activity relationship studies indicate that modifications at specific positions on the pyrimidine ring can enhance anticancer activity. For example:

  • Substituents such as 4-nitrophenyl at the 7-position significantly increased anticancer potency against HCT-116 cells.
  • Compounds with bromophenyl or chlorophenyl groups at this position showed varying degrees of activity against MCF-7 and A549 cell lines .

Case Study 1: Cytotoxic Evaluation

In a systematic evaluation of synthesized derivatives similar to the target compound, researchers conducted in vitro tests on several cancer cell lines. The results highlighted:

CompoundCell LineIC50 (µM)Comparison DrugRelative Efficacy
4bHCT-11612DoxorubicinHigher
4cMCF-715DoxorubicinComparable
4aA549105-FluorouracilHigher

These findings underscore the potential of structurally related compounds in developing effective cancer therapies .

Case Study 2: In Vivo Studies

Further investigations into the in vivo efficacy of related compounds indicated significant tumor reduction in animal models treated with specific derivatives. The mechanisms involved apoptosis induction and inhibition of angiogenesis, suggesting that these compounds could serve as effective chemotherapeutic agents .

Properties

IUPAC Name

7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-N-(2-phenylethyl)pyrrolo[2,3-d]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O4/c1-23-19-16(20(27)24(2)21(23)28)14-17(25(19)12-7-13-29-3)18(26)22-11-10-15-8-5-4-6-9-15/h4-6,8-9,14H,7,10-13H2,1-3H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCINNFRDRATDNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(N2CCCOC)C(=O)NCCC3=CC=CC=C3)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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